Methyl [2-(3-amino-3-oxopropanoyl)phenyl]acetate
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Overview
Description
Methyl [2-(3-amino-3-oxopropanoyl)phenyl]acetate is an organic compound with a complex structure that includes an ester functional group, an amino group, and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [2-(3-amino-3-oxopropanoyl)phenyl]acetate typically involves multi-step organic reactions. One common method is the esterification of 2-(3-amino-3-oxopropanoyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction conditions usually involve refluxing the reactants in an organic solvent such as toluene or dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl [2-(3-amino-3-oxopropanoyl)phenyl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Methyl [2-(3-amino-3-oxopropanoyl)phenyl]acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl [2-(3-amino-3-oxopropanoyl)phenyl]acetate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester and ketone groups can participate in nucleophilic and electrophilic reactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl [2-(3-amino-3-oxopropanoyl)phenyl]propanoate
- Ethyl [2-(3-amino-3-oxopropanoyl)phenyl]acetate
- Methyl [2-(3-amino-3-oxopropanoyl)phenyl]butanoate
Uniqueness
Methyl [2-(3-amino-3-oxopropanoyl)phenyl]acetate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of research and industry.
Properties
CAS No. |
89462-32-8 |
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Molecular Formula |
C12H13NO4 |
Molecular Weight |
235.24 g/mol |
IUPAC Name |
methyl 2-[2-(3-amino-3-oxopropanoyl)phenyl]acetate |
InChI |
InChI=1S/C12H13NO4/c1-17-12(16)6-8-4-2-3-5-9(8)10(14)7-11(13)15/h2-5H,6-7H2,1H3,(H2,13,15) |
InChI Key |
NUYXYZGLBKOIOG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC=CC=C1C(=O)CC(=O)N |
Origin of Product |
United States |
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